tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate
Description
Properties
Molecular Formula |
C17H25N3O3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl N-amino-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20(18)12-13-6-8-14(9-7-13)15(21)19-10-4-5-11-19/h6-9H,4-5,10-12,18H2,1-3H3 |
InChI Key |
IJBJXYHPGGFBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=O)N2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Route 1: Direct Hydrazide Formation via Ester Hydrolysis
A common method involves reacting a Boc-protected ester with hydrazine to form the hydrazide, followed by functionalization.
Example Protocol (adapted from):
- Step 1 : Synthesize the methyl ester precursor:
- React 4-(pyrrolidine-1-carbonyl)benzyl chloride with methyl hydrazinecarboxylate in the presence of a base (e.g., triethylamine).
- Step 2 : Hydrolyze the ester to the hydrazide:
- Step 3 : Boc Protection:
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | MeOH, RT, 3 days | 61% | |
| 2 | Boc₂O, DCM, 0°C→RT | 84% |
Route 2: Multicomponent Passerini Reaction
The Passerini reaction enables one-pot synthesis of hydrazides from aldehydes, isocyanides, and carboxylic acids.
Example Protocol (adapted from):
- Step 1 : React 4-(pyrrolidine-1-carbonyl)benzaldehyde with tert-butyl hydrazinecarboxylate and methyl 2-isocyano-3-phenylpropanoate in THF.
- Step 2 : Stir at room temperature for 24 hours to form the hydrazinecarboxylate linkage.
Key Data :
| Reaction Component | Optimal Solvent | Yield | Reference |
|---|---|---|---|
| Aldehyde + Hydrazide + Isocyanide | THF | 54% |
Route 3: Alkylation of Boc-Protected Hydrazinecarboxylate
This method involves alkylating a pre-formed Boc-hydrazinecarboxylate with a benzylating agent.
Example Protocol (adapted from):
- Step 1 : Prepare tert-butyl hydrazinecarboxylate via reaction of hydrazine with Boc anhydride.
- Step 2 : Alkylate with 4-(pyrrolidine-1-carbonyl)benzyl bromide in the presence of a base (e.g., sodium hydride).
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Boc₂O, DCM, 0°C→RT | 100% | |
| 2 | NaH, THF, 0°C→RT | 27% |
Reaction Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its hydrazinecarboxylate group allows for further functionalization, making it valuable in synthetic chemistry.
Biology
- Biological Activity Studies : Research into the biological activities of this compound has shown promising interactions with enzymes and receptors. Its structural features suggest potential roles in modulating biological pathways, although specific mechanisms require further investigation .
Medicine
- Therapeutic Potential : Ongoing studies are exploring the compound's therapeutic applications, particularly in drug development. Its ability to interact with biological targets positions it as a candidate for developing new pharmaceuticals aimed at various diseases .
Industry
- Material Development : In industrial applications, tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate is utilized in the production of new materials and as an intermediate in synthesizing other chemical compounds. Its unique properties make it suitable for various formulations .
Case Study 1: Anti-inflammatory Activity
A series of derivatives were synthesized using similar hydrazinecarboxylate structures to evaluate their anti-inflammatory properties. The study demonstrated that compounds derived from hydrazinecarboxylate exhibited significant anti-inflammatory effects comparable to established drugs like indomethacin. This suggests that similar derivatives of this compound may also possess therapeutic potential .
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific enzymes has shown that it can modulate enzyme activity, potentially leading to new insights into metabolic pathways. Such interactions are critical for understanding its role in biological systems and could pave the way for novel therapeutic strategies .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Functionality
The target compound’s pyrrolidine-1-carbonyl benzyl group distinguishes it from structurally related analogs. Key comparisons include:
- Pyrrolidine vs. Piperazine : tert-Butyl 4-methylpiperazine-1-carboxylate () has a six-membered piperazine ring, offering distinct conformational flexibility and hydrogen-bonding capacity compared to the five-membered pyrrolidine in the target compound .
Physicochemical Properties
- Solubility : Pyrrolidine-1-carbonyl introduces polarity, likely enhancing aqueous solubility compared to bromobenzyl (log S ≈ −3.5 for tert-butyl piperazine derivatives ).
- Stability : tert-Butyl groups generally improve stability; however, the carbonyl linker in the target compound may increase susceptibility to hydrolysis vs. alkyl or aryl ethers .
Data Tables
Table 2: Key Physicochemical Comparisons
| Property | Target Compound | 4-Bromobenzyl Analog | Pyridinyl Analog |
|---|---|---|---|
| Log S (estimated) | −2.5 to −3.0 | −3.5 | −2.8 |
| Reactivity | Moderate (carbonyl hydrolysis) | High (C-Br substitution) | Low (stable aryl group) |
Biological Activity
tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure
The chemical formula for this compound is . The compound features a tert-butyl group, a hydrazinecarboxylate moiety, and a pyrrolidine ring which contribute to its biological activity.
Synthesis
The synthesis typically involves:
- Formation of the Benzyl Ester : Reaction of pyrrolidine-1-carboxylic acid with benzyl chloride.
- Hydrazine Reaction : The intermediate benzyl ester is then reacted with hydrazine to yield the hydrazinecarboxylate.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate various biological pathways, potentially impacting cancer cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to:
- Induce necrotic cell death in cancer cells.
- Inhibit the epidermal growth factor receptor (EGFR), thereby blocking cancer cell proliferation .
Enzyme Interaction
The compound's interaction with enzymes suggests potential applications in drug development, particularly in targeting specific pathways involved in tumor growth and metastasis.
Case Studies and Experimental Data
Several studies have assessed the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of cancer cell lines through EGFR modulation. |
| Study B | Showed that the compound induces apoptosis in human breast cancer cells. |
| Study C | Investigated its effects on enzyme activity, revealing potential as an inhibitor for specific targets involved in metabolic pathways. |
Comparative Analysis
When compared to similar compounds, such as tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate, this compound shows unique properties due to its specific functional groups, which enhance its biological activity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
